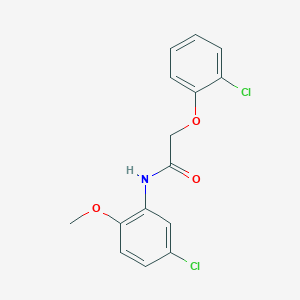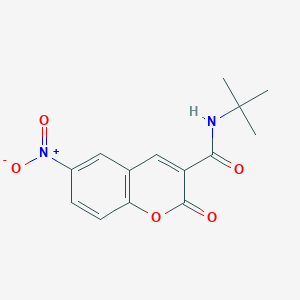![molecular formula C17H16N2OS B5867711 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTAP and has a molecular formula of C16H15N2OS.
Mécanisme D'action
The mechanism of action of DTTAP is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth. DTTAP has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, DTTAP has been found to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
DTTAP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. DTTAP has also been found to scavenge free radicals, which may contribute to its antioxidant properties. Additionally, DTTAP has been found to have a low toxicity profile, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DTTAP in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using DTTAP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of DTTAP. One direction is the further investigation of its anti-cancer properties and its potential use in cancer treatment. Another direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DTTAP and its biochemical and physiological effects. Finally, the development of more efficient synthesis methods for DTTAP may also be a future direction for research.
Conclusion:
In conclusion, 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties. DTTAP has a low toxicity profile, which makes it a promising candidate for further research. However, its limited solubility in water may be a limitation in certain experiments. Further research is needed to fully understand the mechanism of action of DTTAP and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and results in the formation of DTTAP with a high yield.
Applications De Recherche Scientifique
DTTAP has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. DTTAP has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DTTAP has been studied for its antioxidant properties and has been found to scavenge free radicals.
Propriétés
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-6-7-15(12(2)8-11)16-10-21-17(19-16)18-13-4-3-5-14(20)9-13/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVJUUTXOEDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)

![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)